molecular formula C17H16N2O4S B253022 Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate

Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate

Cat. No. B253022
M. Wt: 344.4 g/mol
InChI Key: OXGKKUXDZQXILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate, also known as TAK-659, is a chemical compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate acts as a potent and selective inhibitor of BTK, which is involved in the signaling pathways that regulate cell growth and survival. By inhibiting BTK activity, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can prevent the growth and spread of cancer cells. Additionally, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to accumulate in lymphoid tissues, which is beneficial for the treatment of lymphoid malignancies.

Advantages and Limitations for Lab Experiments

Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. Additionally, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to be effective in preclinical studies against various types of cancer, which makes it a promising candidate for further development. However, Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate. One area of interest is the development of combination therapies that include Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate. It has been shown to have synergistic effects with other drugs, such as venetoclax, which could enhance its efficacy in cancer treatment. Additionally, further research is needed to understand the potential applications of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate in other disease areas, such as autoimmune disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate in humans.

Synthesis Methods

Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of various reagents, including 4-methoxybenzoyl chloride, ethyl 2-bromo-3-methylthiophene-4-carboxylate, and potassium cyanide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of certain types of cancer. Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate has been shown to be effective in preclinical studies against various types of cancer, including lymphoma, leukemia, and multiple myeloma.

properties

Product Name

Ethyl 4-cyano-5-(4-methoxybenzamido)-3-methylthiophene-2-carboxylate

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H16N2O4S/c1-4-23-17(21)14-10(2)13(9-18)16(24-14)19-15(20)11-5-7-12(22-3)8-6-11/h5-8H,4H2,1-3H3,(H,19,20)

InChI Key

OXGKKUXDZQXILT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)OC)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.